4-Methoxy Substituent on Phenylacetamide Tail: Electronic and H-Bonding Differentiation vs. Des-Methoxy Analog (CAS 392241-08-6)
The target compound bears a 4-methoxy group on the phenylacetamide tail, whereas its closest analog N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (CAS 392241-08-6) lacks this substituent. The methoxy oxygen serves as an additional hydrogen-bond acceptor and alters the electron density of the aromatic ring through resonance donation (+M effect). In the 1,3,4-thiadiazole acetamide class, methoxy substitution on the phenyl ring has been shown to modulate cytotoxic potency; for example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibited differential cytotoxicity against cancer cell lines compared to its unsubstituted phenyl analogs [1]. Computational predictions indicate an increased polar surface area (PSA) and altered logP for methoxy-bearing congeners, affecting membrane permeability and target engagement .
| Evidence Dimension | Hydrogen-bond acceptor count and electronic effect of para substituent on phenylacetamide tail |
|---|---|
| Target Compound Data | 4-OCH₃ substituent: +M resonance effect; H-bond acceptor count = 4 (2 from methoxy oxygen lone pairs); predicted logP ~2.8–3.3 |
| Comparator Or Baseline | CAS 392241-08-6 (4-H): no resonance donation; H-bond acceptor count = 3; predicted logP ~3.0–3.5 |
| Quantified Difference | ΔH-bond acceptors = +1; ΔlogP ≈ –0.2 to –0.5 units (increased hydrophilicity); altered ring electronics affect π-stacking and target binding |
| Conditions | In silico property prediction; class-level SAR from 1,3,4-thiadiazole acetamide series |
Why This Matters
The additional H-bond acceptor and altered lipophilicity of the 4-methoxy derivative can shift binding affinity at ATP-competitive kinase pockets and affect solubility-limited assay performance, making the des-methoxy analog an unreliable substitute in lead optimization campaigns.
- [1] Aliabadi A, Eghbalian E, Kiani A. Synthesis and evaluation of the cytotoxicity of a series of 1,3,4-thiadiazole based compounds as anticancer agents. Acta Pharm. 2013;63(3):373-382. doi:10.2478/acph-2013-0026. View Source
